3'-Hydroxyflavone
Overview
Description
Mechanism of Action
Target of Action
3’-Hydroxyflavone (3HF), also known as flavonols, is a class of flavonoids characterized by a 3-hydroxyflavone backbone . It interacts with various biological macromolecules, offering a cellular hydrophobic microenvironment . These interactions enhance the Excited-State Intramolecular Proton Transfer (ESIPT) effects, resulting in dual emission .
Mode of Action
The mode of action of 3HF involves the ESIPT process . The ESIPT properties of 3HF can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The atomic electronegativity (O, S, and Se atoms) also affects the ESIPT properties of 3HF .
Biochemical Pathways
3HF is involved in various biological activities in plants, protecting them from different biotic (plant-parasitic nematodes, fungi, and bacteria) and abiotic stresses (salt stress, drought stress, UV, higher and lower temperatures) . It also acts as an antioxidant against a diverse range of stressors .
Pharmacokinetics
The plasma half-life of 7,8-DHF in mice, after oral administration of 50 mg/kg, was found to be 134 minutes . It peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) . It was also found to cross the blood-brain barrier .
Result of Action
3HF exhibits antioxidant activities . It protects renal cells from nicotine-associated cytotoxicity . The antioxidant activity of 3HF would be enhanced along with the lowered atomic electronegativity .
Action Environment
The role of the hydrophobic microenvironment is significant in promoting the process and effects of ESIPT . This environment can be regulated by the solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The atomic electronegativity (O, S, and Se atoms) also affects the ESIPT properties of 3HF .
Biochemical Analysis
Biochemical Properties
3’-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It possesses an ESIPT effect, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . This property makes it a promising scaffold for the development of fluorescent imaging in cells .
Cellular Effects
3’-Hydroxyflavone has been shown to have significant effects on various types of cells and cellular processes. It can serve as a fluorescent probe to study membranes or intermembrane proteins . It has also been found to dramatically decrease the phosphorylation level of Histone H3, demonstrating potent endogenous Aurora B activity inhibition at the cellular level .
Molecular Mechanism
The molecular mechanism of 3’-Hydroxyflavone involves its ESIPT process. This process is promoted by a hydrophobic microenvironment, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . The ESIPT process results in dual emission, making 3’-Hydroxyflavone a promising scaffold for the development of fluorescent imaging in cells .
Temporal Effects in Laboratory Settings
It has been noted that although 3’-Hydroxyflavone is almost insoluble in water, its aqueous solubility (hence bio-availability) can be increased by encapsulation in cyclodextrin cavities .
Metabolic Pathways
3’-Hydroxyflavone is involved in the flavonoid biosynthetic pathway . It is a key intermediate in the synthesis of flavonols, which are a type of flavonoid
Subcellular Localization
The subcellular localization of 3’-Hydroxyflavone is thought to be in the nucleus and cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Hydroxyflavone can be synthesized through a one-step condensation, cyclization, and subsequent oxidation reaction catalyzed by pyrrolidine . This method is more convenient compared to traditional methods, which typically involve multiple steps such as esterification, rearrangement, and cyclization .
Industrial Production Methods: While specific industrial production methods for 3’-Hydroxyflavone are not extensively documented, the compound’s synthesis in laboratory settings often involves the use of cyclodextrins and octa acids to improve its fluorescence performance in water .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can form complexes with metal ions such as copper and iron, which exhibit prooxidant activity.
Reduction: The compound can be reduced to form different derivatives with distinct properties.
Substitution: Substituted derivatives of 3’-Hydroxyflavone have been studied for their photoreactivity and ability to release carbon monoxide.
Common Reagents and Conditions:
Oxidation: Metal ions like copper and iron are commonly used.
Reduction: Various reducing agents can be employed depending on the desired derivative.
Substitution: Electron-donating and electron-withdrawing groups are used to modify the compound’s properties.
Major Products:
Oxidation: Prooxidant complexes with metal ions.
Reduction: Reduced derivatives with altered fluorescence properties.
Substitution: Substituted derivatives with enhanced photoreactivity.
Scientific Research Applications
3’-Hydroxyflavone has a wide range of scientific research applications:
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
Comparison: 3’-Hydroxyflavone is unique due to its synthetic nature and specific fluorescence properties. Unlike naturally occurring flavonols like quercetin, kaempferol, and myricetin, 3’-Hydroxyflavone is not found in plants and is primarily used as a model compound for studying excited-state intramolecular proton transfer . Its ability to form complexes with metal ions and biological macromolecules further distinguishes it from other flavonols .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWRZGKEWQACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281647 | |
Record name | 3'-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70460-18-3 | |
Record name | NSC-22356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-hydroxyflavone?
A: this compound, also known as 3-Hydroxy-2-phenylchromen-4-one, has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. []
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, , , , , , ]
- Mass Spectrometry (MS): Techniques like HR-EI-MS and ESI-MS help determine the molecular weight and fragmentation pattern of the compound. [, ]
- UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the flavone core. The presence of a 3-hydroxy group in this compound allows for chelation with metals like copper, impacting its UV-Vis spectrum. [, ]
- Fluorescence Spectroscopy: this compound exhibits fluorescence properties, influenced by its excited-state intramolecular proton transfer (ESIPT) process. This characteristic allows its use as a fluorescent probe in various applications. [, , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, particularly the hydroxyl groups and carbonyl groups. [, ]
Q3: How does the position of the hydroxyl group on the flavone ring system influence its interactions?
A3: Research suggests that the presence of a hydroxyl group at the 3' position can influence a flavonoid's interaction with zinc. Studies indicate that while some flavonoids inhibit zinc-containing alcohol dehydrogenases, this inhibition may not be solely due to zinc chelation. The study highlights that the interaction and potential inhibition might be influenced by factors beyond simple zinc chelation, suggesting a more complex interaction mechanism.[10]
Q4: Does this compound exhibit antiplatelet effects?
A: In studies comparing various hydroxyflavone isomers, this compound demonstrated weaker antiplatelet effects compared to 2'-hydroxyflavone in tests involving arachidonic acid (AA) and platelet-activating factor (PAF) induced platelet aggregation. This highlights the importance of hydroxyl group positioning for this specific activity. []
Q5: Are there any insights into the potential anticancer activity of this compound?
A: While specific studies on this compound's anticancer activity are limited in the provided research, its structural similarity to other flavonoids like fisetin and quercetin, known for their anticancer properties, suggests potential. These flavonoids, including this compound, can chelate metal ions like zinc, which are crucial for the function of many enzymes, including those involved in cancer cell growth and proliferation. Further research is needed to investigate the specific mechanisms and efficacy of this compound in cancer models. [, , ]
Q6: How has computational chemistry been applied in the study of this compound and related compounds?
A: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to investigate the electronic structure, spectroscopic properties, and interactions of this compound and similar flavonoids. These methods provide insights into the electronic transitions responsible for the observed UV-Vis spectra and help explain the impact of solvent effects and metal complexation on the electronic properties of these molecules. []
Q7: How do structural modifications of 3-hydroxyflavone affect its excited-state intramolecular proton transfer (ESIPT)?
A: Studies using various 3-hydroxyflavone derivatives, including methylation at different positions, have revealed the impact of structural modifications on the ESIPT process. Researchers observed that the presence and position of methyl groups can influence the electron density distribution within the molecule, affecting the relative energies of the normal and tautomer excited states, thereby altering the ESIPT kinetics. []
Q8: What analytical methods are commonly employed for the characterization and quantification of this compound?
A8: Several analytical techniques are used to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like UV-Vis or mass spectrometry, enables separation and quantification of this compound in complex mixtures. []
- Mass Spectrometry (MS): MS techniques, such as LDI-TOF MS, are useful for identifying and characterizing this compound and its metal complexes based on their mass-to-charge ratios. []
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